molecular formula C22H31ClN2O2 B4208612 N-(2-morpholin-4-ylethyl)-4-(2-phenylphenoxy)butan-1-amine;hydrochloride

N-(2-morpholin-4-ylethyl)-4-(2-phenylphenoxy)butan-1-amine;hydrochloride

Cat. No.: B4208612
M. Wt: 390.9 g/mol
InChI Key: VODSVLNGCYQDCI-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)-4-(2-phenylphenoxy)butan-1-amine;hydrochloride is a complex organic compound known for its unique structure and diverse applications. This compound features a biphenyl group, a morpholine ring, and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-ylethyl)-4-(2-phenylphenoxy)butan-1-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(2-biphenylyloxy)butylamine with 2-(4-morpholinyl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-ylethyl)-4-(2-phenylphenoxy)butan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, converting ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine or morpholine groups, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-morpholin-4-ylethyl)-4-(2-phenylphenoxy)butan-1-amine;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for developing new therapeutic agents, particularly in the field of neurology and oncology.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)-4-(2-phenylphenoxy)butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The amine group can also participate in protonation-deprotonation equilibria, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-biphenylyloxy)butyl]amine hydrochloride: Lacks the morpholine ring, making it less versatile in certain applications.

    [2-(4-morpholinyl)ethyl]amine hydrochloride: Lacks the biphenyl group, reducing its potential for π-π interactions.

    [4-(2-biphenylyloxy)butyl][2-(4-piperidinyl)ethyl]amine hydrochloride: Similar structure but with a piperidine ring instead of morpholine, which can alter its binding properties and reactivity.

Uniqueness

N-(2-morpholin-4-ylethyl)-4-(2-phenylphenoxy)butan-1-amine;hydrochloride stands out due to its combination of a biphenyl group, morpholine ring, and amine group. This unique structure allows for diverse chemical reactivity and broad applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-(2-phenylphenoxy)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2.ClH/c1-2-8-20(9-3-1)21-10-4-5-11-22(21)26-17-7-6-12-23-13-14-24-15-18-25-19-16-24;/h1-5,8-11,23H,6-7,12-19H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODSVLNGCYQDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCCCCOC2=CC=CC=C2C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-morpholin-4-ylethyl)-4-(2-phenylphenoxy)butan-1-amine;hydrochloride

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